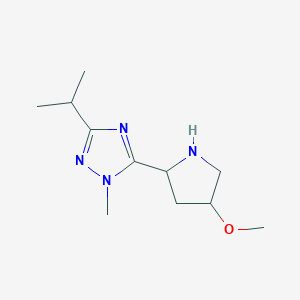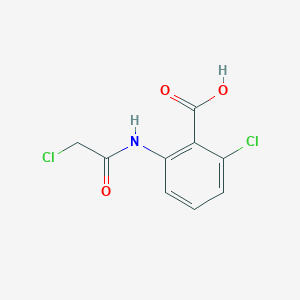
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO This compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the Ethan-1-Amine Chain: The final step involves the reaction of the substituted furan with an appropriate amine precursor under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives and secondary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activities.
Wirkmechanismus
The mechanism of action of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)methanamine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)propane-1-amine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)butane-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the furan ring.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activities: The differences in structure can lead to variations in biological activities, making each compound unique in its potential applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-methyl-2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(8)11-4-3-9(13-11)5-6-12-2/h3-4,8,10,12H,5-7H2,1-2H3 |
InChI-Schlüssel |
GDCHJHNLMINPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)





![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)


![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)



